molecular formula C11H9N3O5 B2844665 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006954-05-7

1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2844665
CAS No.: 1006954-05-7
M. Wt: 263.209
InChI Key: LCPFWRACPMSKTR-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities. Pyrazole derivatives are a significant focus in the development of novel bioactive molecules and have been identified in compounds with a range of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The structure of this specific compound, which incorporates a nitrophenoxymethyl group at the 1-position and a carboxylic acid moiety at the 3-position of the pyrazole ring, makes it a valuable intermediate for further chemical exploration and derivatization in drug discovery efforts . Researchers utilize such building blocks to synthesize more complex molecules for screening and biological evaluation.

Properties

IUPAC Name

1-[(4-nitrophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c15-11(16)10-5-6-13(12-10)7-19-9-3-1-8(2-4-9)14(17)18/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPFWRACPMSKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Carbonyl Condensation

A foundational method involves the condensation of β-ketoesters with arylhydrazines to form pyrazole intermediates. For example, δ-unsaturated 1,3-diketoesters react with 4-substituted arylhydrazines in ethanol under reflux to yield 1-aryl-3-ethoxycarbonyl-5-styrylpyrazoles. Subsequent oxidation with potassium permanganate introduces acetyl or benzoyl groups at C5, while hydrolysis converts the ethoxycarbonyl group to the carboxylic acid.

Reaction Scheme:

  • Condensation :
    $$ \text{Diketoester} + \text{Arylhydrazine} \rightarrow 1\text{-Aryl-3-ethoxycarbonylpyrazole} $$
  • Oxidation :
    $$ \text{Styrylpyrazole} + \text{KMnO}_4 \rightarrow 5\text{-Acetylpyrazole-3-carboxylate} $$
  • Hydrolysis :
    $$ \text{Ethoxycarbonyl} + \text{H}_2\text{O} \rightarrow \text{Carboxylic Acid} $$

This method achieves moderate yields (60–75%) but requires strict temperature control to prevent decarboxylation.

Cyclization of Hydrazones

Patent literature describes cyclization of hydrazones derived from dichloroacetone and methylhydrazine in dimethylformamide (DMF) with phosphorus oxychloride, yielding pyrazole carboxylates after subsequent hydrolysis. For example, heating dichloroacetone with methylhydrazine at 80°C for 5 hours produces 1-methylpyrazole-3-carboxylates, which are then functionalized with nitrophenoxy groups.

One-Pot Synthesis Approaches

Integrated Dehydrogenation and Alkylation

WO2016113741A1 discloses a one-pot method where 1-(4-chlorophenyl)-pyrazolidin-3-one undergoes dehydrogenation in polar aprotic solvents (e.g., DMSO) to form 3-hydroxypyrazole intermediates, which react in situ with 2-nitrobenzyl bromide. This approach eliminates intermediate isolation, reducing purification steps and improving overall yield (83–89%).

Key Conditions:

  • Solvent : DMSO or DMF
  • Temperature : 80°C for 2 hours
  • Catalyst : None required (base-mediated)

Coupling Reactions Without Phase Transfer Catalysts

A solvent-shared strategy from EP2008996A1 avoids phase transfer catalysts by using DMF for both cyclization and alkylation. For instance, 4-pyridylcarbinol reacts with 4-chloronitrobenzene in the presence of KOH and Aliquat 336, followed by direct coupling with pyrazole-3-carboxylic acid derivatives. This method achieves 70–75% yield after chromatographic purification.

Oxidation and Functionalization Techniques

Side-Chain Oxidation

Post-cyclization oxidation of methyl or ethyl groups to carboxylic acids is critical. Potassium permanganate in acidic conditions (H2SO4, 50°C) oxidizes 5-methylpyrazole-3-carboxylates to carboxylic acids with 85% efficiency. Alternatives include Jones reagent (CrO3/H2SO4), though this risks over-oxidation of nitrophenoxy groups.

Nitrophenoxy Coupling

The nitrophenoxymethyl group is introduced via nucleophilic substitution. For example, 4-nitrophenol reacts with chloromethylpyrazole intermediates in DMF using K2CO3 as a base. Yields depend on solvent polarity, with DMSO providing higher reactivity (78%) than acetonitrile (65%).

Solvent and Catalytic Systems

Solvent Effects on Yield

Data from trisubstituted pyrazole studies reveal stronger solute-solvent interactions in nitromethane than DMSO, attributed to dipole-dipole interactions. However, DMSO’s high polarity facilitates better dissolution of nitroaromatic intermediates, making it preferable for coupling reactions.

Table 1: Solvent Impact on Nitrophenoxy Coupling

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMSO 46.7 78 2
Nitromethane 35.9 65 3.5
DMF 36.7 72 2.5

Catalytic Enhancements

Aliquat 336 (a phase transfer catalyst) improves alkylation efficiency by 15–20% in two-phase systems. However, recent methods eliminate catalysts by using polar aprotic solvents with inherent base activity (e.g., KOH/DMSO).

Purification and Characterization

Chromatographic Techniques

Flash chromatography (silica gel, acetone/dichloromethane 15:85) remains the standard for isolating the target compound, achieving >95% purity. HPLC (C18 column, acetonitrile/water gradient) confirms purity, with retention times around 3.4 minutes.

Spectroscopic Validation

  • FTIR : Carboxylic acid C=O stretch at 1700–1720 cm⁻¹; NO2 asymmetric stretch at 1520 cm⁻¹.
  • ¹H NMR : Pyrazole protons at δ 6.5–8.5 ppm; nitrophenoxy aromatic protons as doublets (J = 8.5 Hz).

Comparative Analysis of Methods

Table 2: Efficiency of Synthesis Routes

Method Steps Yield (%) Purity (%) Key Advantage
Hydrazine Condensation 3 65 90 Cost-effective
One-Pot Dehydrogenation 2 85 95 Minimal isolation steps
Catalytic Alkylation 2 78 93 High regioselectivity

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a lead candidate in drug discovery, particularly due to its structural features that enhance biological activity. The presence of the nitro group in the para position of the phenoxy moiety contributes to its reactivity and interaction with biological targets.

Research indicates that 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid exhibits significant biological activities, including:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by interfering with kinase signaling pathways associated with cancer progression.
  • Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in cellular signaling, which is critical for cancer treatment strategies.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through kinase pathway modulation.
Synthesis OptimizationDeveloped efficient synthetic routes that enhance yield while minimizing byproducts.
Biological MechanismExplored the interaction between the compound and target proteins, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent at N1-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance
1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (4-Nitrophenoxy)methyl C10H7N3O4 233.18 Nitro, ether, carboxylic acid Building block for drug synthesis
1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid 4-Nitrophenyl C10H7N3O4 233.18 Nitro, carboxylic acid Intermediate in agrochemical research
1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (4-Methoxyphenoxy)methyl C12H12N2O4 248.24 Methoxy, ether, carboxylic acid Potential antioxidant applications
1-[(2,6-Dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (2,6-Dimethoxyphenoxy)methyl C14H14N2O5 290.27 Dimethoxy, ether, carboxylic acid Studied for herbicidal activity
1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (3,5-Dimethylphenoxy)methyl C14H14N2O3 258.27 Methyl, ether, carboxylic acid Agricultural fungicide candidate

Spectral and Analytical Data

  • IR Spectroscopy: The target compound exhibits peaks for C=O (carboxylic acid, ~1700 cm⁻¹) and NO2 (asymmetric stretch, ~1520 cm⁻¹) . Methoxy-substituted analogues show additional C-O-C stretches (~1250 cm⁻¹) .
  • 1H NMR: The (4-nitrophenoxy)methyl group in the target compound generates aromatic proton signals at δ 7.5–8.5 ppm, distinct from methyl-substituted analogues (δ 2.0–2.5 ppm for CH3) .

Biological Activity

1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and industry, supported by relevant data and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-nitrophenol with a pyrazole derivative. The general synthetic route includes:

  • Reagents : 4-nitrophenol, pyrazole derivative, base (e.g., sodium hydroxide).
  • Solvent : Dimethylformamide (DMF) or ethanol.
  • Conditions : Elevated temperatures to facilitate nucleophilic substitution reactions.

This method results in the formation of the target compound with high purity, suitable for biological testing.

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures to this compound possess:

  • Inhibition against bacteria : Effective against strains such as Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 mg/mL .
  • Antifungal activity : Some derivatives have shown promising results against fungal strains like Aspergillus niger .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties, particularly through its action on cytokine production. In vitro studies have reported:

  • Inhibition of pro-inflammatory cytokines : Compounds similar to this pyrazole derivative have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .

Anticancer Potential

The anticancer activity of pyrazoles has been a focal point in medicinal chemistry:

  • Mechanism of action : The nitrophenyl group may interact with specific molecular targets involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
  • Case studies : Research has indicated that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, demonstrating potential as chemotherapeutic agents .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The nitrophenoxy moiety can participate in hydrogen bonding and hydrophobic interactions, facilitating its binding to target sites within cells .

Data Summary

Biological ActivityObservationsReferences
AntimicrobialMICs: 12.5 - 50 mg/mL against various bacteria ,
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6
AnticancerCytotoxic effects on cancer cell lines

Q & A

Q. What are the established synthetic routes for 1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, methyl pyrazole-3-carboxylate derivatives are synthesized by reacting hydrazines with diketene analogs .
  • Step 2 : Functionalization at the pyrazole N1 position using alkylation or substitution reactions. The 4-nitrophenoxy methyl group is introduced via nucleophilic substitution between a chloromethyl intermediate and 4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Key intermediates : Methyl pyrazole-3-carboxylate derivatives and chloromethylpyrazole intermediates are critical for subsequent functionalization .

Q. How is the structural integrity of this compound verified post-synthesis?

Structural confirmation relies on spectroscopic and analytical methods:

  • NMR Spectroscopy : 1H^1H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitrophenyl groups) and pyrazole protons (δ 6.5–7.5 ppm). 13C^{13}C NMR confirms ester/carboxylic acid carbonyl signals (δ 160–170 ppm) .
  • Infrared Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1520/1340 cm1^{-1} (NO2_2 asymmetric/symmetric stretches) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields when introducing the 4-nitrophenoxy methyl group?

Yield optimization requires:

  • Temperature Control : Reactions performed at 60–80°C minimize side reactions (e.g., hydrolysis of the nitrophenoxy group) .
  • Catalyst Selection : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance nucleophilic substitution efficiency .
  • Purification Techniques : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) isolates the target compound from unreacted 4-nitrophenol and byproducts .

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks) during characterization?

Contradictions often arise from:

  • Tautomerism : Pyrazole derivatives may exhibit keto-enol tautomerism, leading to split peaks. Solvent choice (e.g., DMSO-d6_6) stabilizes the dominant tautomer .
  • Impurities : Residual solvents (e.g., DMF) or unreacted intermediates can introduce extraneous signals. Purity checks via TLC or HPLC are critical before analysis .
  • Dynamic Processes : Rotamers of the nitrophenoxy group may cause peak broadening. Variable-temperature NMR studies (e.g., 25–60°C) can resolve these .

Q. What methodologies are employed to evaluate the bioactivity of this compound, particularly in enzyme inhibition studies?

Bioactivity assessment involves:

  • Enzyme Assays : Competitive inhibition studies using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC50_{50} values. For example, pyrazole-carboxylic acids are tested against serine hydrolases or kinases .
  • Structure-Activity Relationship (SAR) : Modifying the nitrophenoxy group (e.g., replacing NO2_2 with NH2_2) and comparing inhibitory potency. LC-MS/MS quantifies metabolite formation in vitro .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding interactions with enzyme active sites, guiding rational design .

Data Contradiction Analysis

Q. How can conflicting biological activity data across studies be reconciled?

Discrepancies may stem from:

  • Assay Variability : Differences in buffer pH, ionic strength, or enzyme isoforms (e.g., COX-1 vs. COX-2). Standardized protocols (e.g., NIH Assay Guidance Manual) improve reproducibility .
  • Solubility Issues : Low aqueous solubility of the nitrophenoxy derivative can lead to false negatives. Use of co-solvents (e.g., DMSO ≤1%) ensures compound availability .

Experimental Design Considerations

Q. What controls are essential in stability studies of this compound under physiological conditions?

  • Negative Controls : Incubate the compound in PBS (pH 7.4) at 37°C without enzymes to assess chemical stability.
  • Positive Controls : Use stable analogs (e.g., methyl esters) to benchmark degradation rates.
  • Analytical Controls : Spike samples with internal standards (e.g., deuterated analogs) for LC-MS quantification accuracy .

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